![molecular formula C18H16N2O3 B8757737 alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester CAS No. 52549-16-3](/img/structure/B8757737.png)
alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate is a complex organic compound belonging to the class of benzopyranopyridines. This compound is known for its unique structural features, which include a fused benzopyrano and pyridine ring system.
Méthodes De Préparation
The synthesis of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Analyse Des Réactions Chimiques
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Applications De Recherche Scientifique
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anti-inflammatory and analgesic properties.
Material Science: The unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate can be compared with other benzopyranopyridine derivatives such as:
Pranoprofen: Known for its anti-inflammatory properties, Pranoprofen is used in ophthalmology for treating allergic conjunctivitis.
Pyranoquinolines: These compounds share a similar fused ring system and are explored for their potential therapeutic applications.
The uniqueness of Ethyl 2-(5H-1
Propriétés
Numéro CAS |
52549-16-3 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
ethyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)-2-cyanopropanoate |
InChI |
InChI=1S/C18H16N2O3/c1-3-22-17(21)18(2,11-19)14-6-7-15-13(10-14)9-12-5-4-8-20-16(12)23-15/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
VNMRZVIXWSAVLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C#N)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
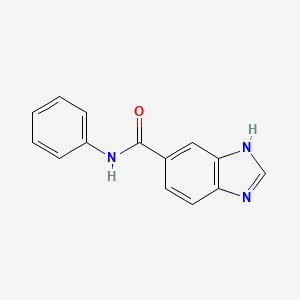
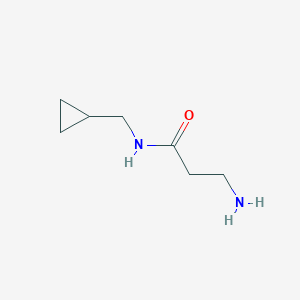
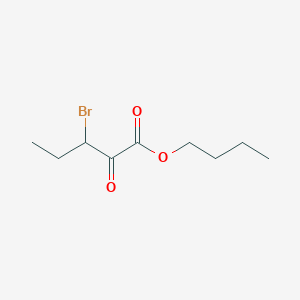
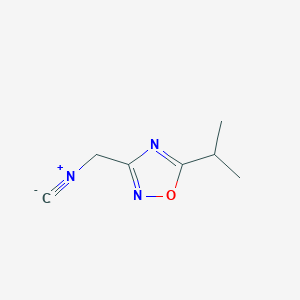
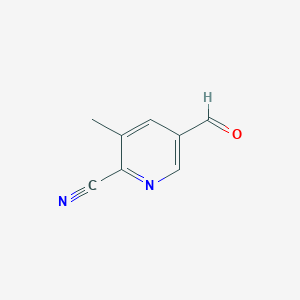
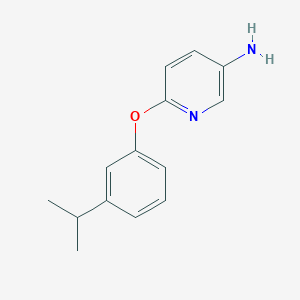
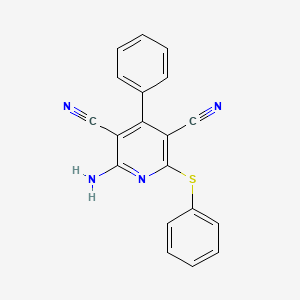
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)cyclohexanone](/img/structure/B8757713.png)

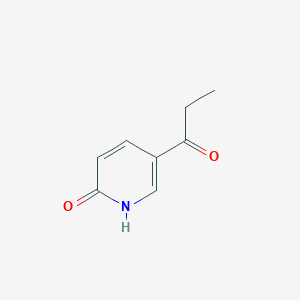
![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)

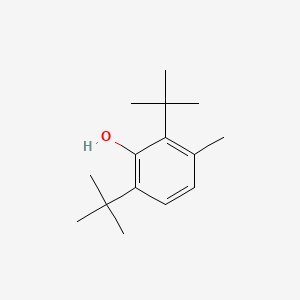
![[3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
